2'-Deoxyuridine 5'-alpha,beta-imido-diphosphate

dUTPase nucleotide analogue pyruvate kinase

2'-Deoxyuridine 5'-alpha,beta-imido-diphosphate (synonyms: dUpNHp, dUMPNP, alpha,beta-imido-dUDP) is a synthetic, non-hydrolyzable nucleotide analogue belonging to the pyrimidine 2'-deoxyribonucleoside diphosphate class. Its defining structural feature is replacement of the α,β-bridging oxygen atom in the diphosphate chain of 2'-deoxyuridine 5'-diphosphate (dUDP) with an imido (-NH-) group, rendering the phosphoanhydride linkage resistant to enzymatic cleavage by dUTP pyrophosphatase (dUTPase, EC 3.6.1.23).

Molecular Formula C9H15N3O10P2
Molecular Weight 387.18 g/mol
CAS No. 178809-71-7
Cat. No. B10777178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyuridine 5'-alpha,beta-imido-diphosphate
CAS178809-71-7
Molecular FormulaC9H15N3O10P2
Molecular Weight387.18 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(NP(=O)(O)O)O)O
InChIInChI=1S/C9H15N3O10P2/c13-5-3-8(12-2-1-7(14)10-9(12)15)22-6(5)4-21-24(19,20)11-23(16,17)18/h1-2,5-6,8,13H,3-4H2,(H,10,14,15)(H4,11,16,17,18,19,20)/t5-,6+,8+/m0/s1
InChIKeyCOFNIXBQVWFHTR-SHYZEUOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxyuridine 5'-alpha,beta-imido-diphosphate (dUpNHp, CAS 178809-71-7): Chemical Class and Core Identity for dUTPase Research Procurement


2'-Deoxyuridine 5'-alpha,beta-imido-diphosphate (synonyms: dUpNHp, dUMPNP, alpha,beta-imido-dUDP) is a synthetic, non-hydrolyzable nucleotide analogue belonging to the pyrimidine 2'-deoxyribonucleoside diphosphate class [1]. Its defining structural feature is replacement of the α,β-bridging oxygen atom in the diphosphate chain of 2'-deoxyuridine 5'-diphosphate (dUDP) with an imido (-NH-) group, rendering the phosphoanhydride linkage resistant to enzymatic cleavage by dUTP pyrophosphatase (dUTPase, EC 3.6.1.23) [2]. The compound is supplied as a sodium salt in aqueous solution (typically 10–11 mM, pH 7.5 ± 0.5) with ≥95% purity by HPLC, a molecular weight of 387.17 g/mol (free acid), and characteristic UV absorbance at λmax 262 nm (ε 10.2 L mmol⁻¹ cm⁻¹ in Tris-HCl pH 7.5) [3]. It serves as both a stand-alone dUTPase inhibitor and the essential biosynthetic precursor to the corresponding triphosphate analogue dUPNPP via pyruvate kinase-mediated phosphorylation [2].

Why Generic Substitution Fails for 2'-Deoxyuridine 5'-alpha,beta-imido-diphosphate: The Imido Bridge as a Functional Gatekeeper


Although multiple non-hydrolyzable dUDP analogues exist—including the α,β-methylene-dUDP variant—these cannot be treated as interchangeable for dUTPase research or inhibitor development. The bridging atom identity (imido -NH- vs. methylene -CH₂- vs. natural oxo -O-) exerts profound, quantifiable effects on three critical parameters: (i) enzymatic phosphorylatability to the triphosphate form, (ii) binding affinity and inhibitory potency at the dUTPase active site, and (iii) the ligand's ability to adopt the catalytically competent 'gauche' α-phosphate conformation required for proper metal ion coordination [1][2]. The imido analogue uniquely preserves these functional properties while conferring hydrolytic stability, whereas the methylene analogue fails on all three counts despite also being non-hydrolyzable [1]. Similarly, dUMP-based inhibitors with 3'- or 5'-substitutions show poor activity against dimeric dUTPases, demonstrating that neither the base/sugar-modified scaffold nor the alternative bridging chemistry can substitute for the imido-diphosphate architecture in applications requiring potent, conformationally faithful active-site engagement [2].

Quantitative Differentiation Evidence for 2'-Deoxyuridine 5'-alpha,beta-imido-diphosphate Against Its Closest Comparators


Enzymatic Phosphorylatability: dUpNHp Is Converted to dUPNPP by Pyruvate Kinase; α,β-Methylene-dUDP Is Not

The imido-diphosphate dUpNHp is a competent substrate for pyruvate kinase, enabling enzymatic synthesis of the triphosphate analogue dUPNPP using phosphoenolpyruvate as the phosphate donor. In contrast, α,β-methylene-dUDP cannot be phosphorylated by pyruvate kinase under identical conditions, precluding enzymatic access to the corresponding methylene-triphosphate [1]. This difference is attributed to the altered bond angles and steric conflict introduced by the methylene group, which prevent formation of a catalytically competent kinase complex [2]. The practical consequence for procurement is clear: only dUpNHp provides a viable biosynthetic route to the triphosphate inhibitor dUPNPP without requiring separate, complex chemical synthesis of the triphosphate form.

dUTPase nucleotide analogue pyruvate kinase phosphorylation triphosphate synthesis

Inhibitory Potency Against dUTPase: Sub-Micromolar Ki of Imido-dUDP vs. Weak Binding of Methylene-dUDP

Alpha,beta-imido-dUDP (dUpNHp) exhibits a Ki of 0.24 µM against Trypanosoma cruzi dUTPase at 25°C, placing it in the sub-micromolar potency range [1]. In Campylobacter jejuni, the imido analogue is classified as a 'potent inhibitor' of the dimeric dUTPase, whereas several dUMP analogues with 3'- or 5'-substitutions that are active against trimeric dUTPases show poor inhibitory activity against this enzyme [2]. By contrast, isothermal calorimetry titrations demonstrate that the binding affinity of α,β-methylene-dUDP toward dUTPase is 'drastically decreased' compared with dUDP, and the methylene analogue 'is not a strong binding inhibitor' [3]. While a precise Ki for the methylene analogue is not reported, the qualitative difference in binding is mechanistically grounded in X-ray crystallographic evidence (see Evidence 3).

dUTPase inhibition Ki value enzyme kinetics competitive inhibitor Trypanosoma cruzi

Phosphate Chain Conformation and Metal Ion Coordination: Imido Analogue Retains Catalytically Competent Geometry; Methylene Analogue Does Not

X-ray crystallographic comparison of E. coli dUTPase complexes reveals that the imido analogue preserves the catalytically competent 'gauche' α-phosphate conformation observed with the natural dUDP substrate, whereas α,β-methylene-dUDP adopts a 'trans' α-phosphate conformation with the α-phosphorus atom shifted by more than 3 Å relative to the imido/oxo position [1]. Furthermore, the Mg²⁺ metal ion cofactor is clearly visible as coordinated to dUDP but is absent from the crystal structure of the methylene analogue complex, demonstrating that the altered phosphate chain conformation in the methylene variant perturbs metal ion complexation [1]. In contrast, the imido analogue dUpNHp retains Mg²⁺ coordination in the Campylobacter jejuni dUTPase complex (PDB 1W2Y), where three catalytically significant phosphate-binding magnesium ions are defined [2].

X-ray crystallography phosphate conformation metal coordination active site dUTPase structure

Crystallographic Deployment Across dUTPase Families: Validated Utility in Both Dimeric and Trimeric dUTPase Structures

dUpNHp (PDB ligand code DUN) has been successfully co-crystallized with dUTPases from multiple organisms spanning both dimeric and trimeric enzyme architectures, including Campylobacter jejuni (PDB 1W2Y, 1.65 Å) [1], Trypanosoma brucei (PDB 4DKB) [2], and is structurally characterized in a total of four PDB entries [3]. This breadth of validated use across phylogenetically diverse dUTPases—including bacterial pathogens and kinetoplastid parasites—demonstrates the compound's general compatibility with dUTPase active sites regardless of quaternary structure. By contrast, the methylene analogue has been structurally characterized only with E. coli dUTPase and exhibits a binding mode that fails to recapitulate key features of substrate engagement (see Evidence 3), limiting its crystallographic utility.

PDB structures crystallography dUTPase drug target structural biology

Conformational Signalling Competence: Imido-diphosphate and Its Triphosphate Derivative Trigger C-Terminal Arm Closure in dUTPase; dUDP Does Not

Binding of α,β-imido-dUTP (the triphosphate derivative of dUpNHp) to E. coli dUTPase induces a Mg²⁺-dependent conformational shift in the enzyme's flexible C-terminal arm, as detected by far-UV circular dichroism (CD) spectroscopy [1]. This conformational change—associated with active-site closure during the catalytic cycle—is not elicited by dUDP, nor is it observed in C-terminally truncated dUTPase [1]. Furthermore, the imido analogue protects against tryptic hydrolysis at Arg-141 within the C-terminal arm, confirming a specific ligand-induced conformational rearrangement [1]. While this evidence pertains to the triphosphate form (dUPNPP), it is directly relevant because dUpNHp is the obligate biosynthetic precursor to dUPNPP (see Evidence 1); no other diphosphate analogue—including methylene-dUDP—can be enzymatically converted to a triphosphate that induces this mechanistically critical conformational change.

conformational change C-terminal arm circular dichroism allostery dUTPase mechanism

Validated Research and Industrial Application Scenarios for 2'-Deoxyuridine 5'-alpha,beta-imido-diphosphate (dUpNHp, CAS 178809-71-7)


Enzymatic Synthesis of dUPNPP for dUTPase Crystallography and Kinetic Studies

dUpNHp is the only commercially available diphosphate precursor that can be enzymatically phosphorylated by pyruvate kinase to yield the triphosphate inhibitor dUPNPP, a potent competitive inhibitor of E. coli dUTPase (Ki = 5 µM) [1]. This two-step workflow—purchase dUpNHp, convert to dUPNPP in-house—is substantially more cost-effective and operationally simpler than commissioning custom chemical synthesis of dUPNPP. The resulting triphosphate analogue has been validated in crystallographic studies of dUTPase active-site architecture and is cited as a 'parental compound in design of dUTPase inhibition for medical purposes' [1].

Direct Use as a Non-Hydrolyzable dUDP Analogue for Dimeric dUTPase Inhibition Assays

For laboratories studying dimeric dUTPases from Campylobacter jejuni, Leishmania major, Trypanosoma cruzi, or Trypanosoma brucei, dUpNHp serves as a potent, directly applicable inhibitor without requiring further modification [2][3]. Its sub-micromolar Ki (0.24 µM against T. cruzi dUTPase) makes it suitable for enzyme inhibition assays, while its resistance to hydrolysis ensures stable inhibitor concentration throughout the experiment [3]. The compound has demonstrated 'potent inhibition' across multiple dimeric dUTPases where dUMP-based analogues with 3'- or 5'-substitutions fail [2].

Co-Crystallization with Novel dUTPase Targets for Structure-Based Antimicrobial Drug Design

dUpNHp (PDB ligand DUN) has a proven track record in high-resolution X-ray crystallography across diverse dUTPase families, including the gastric pathogen C. jejuni (1.65 Å) and the kinetoplastid parasite T. brucei [4][5]. Its ability to retain Mg²⁺ coordination and adopt the catalytically competent 'gauche' phosphate conformation makes it the ligand of choice for determining substrate-bound active-site structures [6]. For drug discovery programs targeting bacterial or parasitic dUTPases, co-crystallization with dUpNHp provides an experimentally faithful template for fragment-based screening or structure-guided optimization of species-specific inhibitors.

Biophysical Studies of dUTPase Conformational Dynamics and C-Terminal Arm Movement

Although the conformational shift of the dUTPase C-terminal arm is triggered by the triphosphate derivative dUPNPP, dUpNHp is the essential starting material for generating this probe [7]. Binding studies using dUPNPP (derived from dUpNHp) enable far-UV CD spectroscopic detection of active-site closure, and the ligand–enzyme complex protects the C-terminal arm from tryptic digestion [7]. No alternative diphosphate analogue—including α,β-methylene-dUDP—can be converted to a triphosphate capable of inducing this mechanistically informative conformational change [6].

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